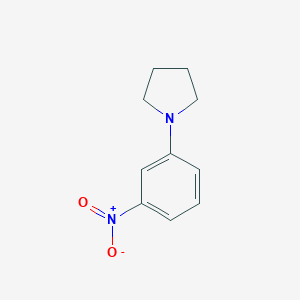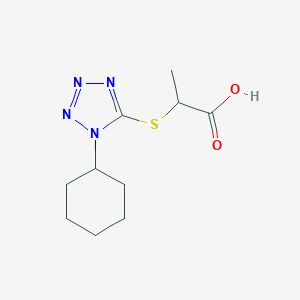
4-(1-Amino-2-methylpropan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-methylpropan-2-yl)aniline, also known as Leucine methyl ester amide, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)aniline is not fully understood. However, it has been suggested that it may activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and muscle growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1-Amino-2-methylpropan-2-yl)aniline can increase protein synthesis and decrease protein degradation in muscle cells. It has also been shown to increase muscle mass and improve muscle function in animal models. Additionally, it has been suggested that 4-(1-Amino-2-methylpropan-2-yl)aniline may have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1-Amino-2-methylpropan-2-yl)aniline in lab experiments is its ability to increase protein synthesis and muscle growth. This makes it a useful tool for studying muscle metabolism and the regulation of muscle growth. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 4-(1-Amino-2-methylpropan-2-yl)aniline. One area of research could be to further investigate its mechanism of action and how it affects protein synthesis and muscle growth. Another area of research could be to explore its potential as a therapeutic agent for muscle wasting and other muscle-related disorders. Additionally, future research could focus on developing new analogs of 4-(1-Amino-2-methylpropan-2-yl)aniline with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)aniline involves the reaction of leucine methyl ester hydrochloride with ammonia gas. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 4-(1-Amino-2-methylpropan-2-yl)aniline.
Applications De Recherche Scientifique
4-(1-Amino-2-methylpropan-2-yl)aniline has been used in various scientific research applications, including the study of protein synthesis, protein degradation, and protein turnover. It has also been used in the study of muscle protein metabolism and the regulation of muscle growth.
Propriétés
Numéro CAS |
115279-64-6 |
|---|---|
Nom du produit |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
4-(1-amino-2-methylpropan-2-yl)aniline |
InChI |
InChI=1S/C10H16N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,7,11-12H2,1-2H3 |
Clé InChI |
LHCZIRQRPHFGKG-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)C1=CC=C(C=C1)N |
SMILES canonique |
CC(C)(CN)C1=CC=C(C=C1)N |
Synonymes |
4-(1-Amino-2-methylpropan-2-yl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

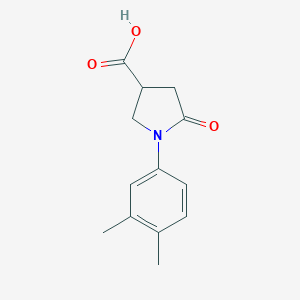
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
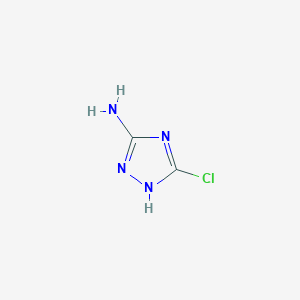

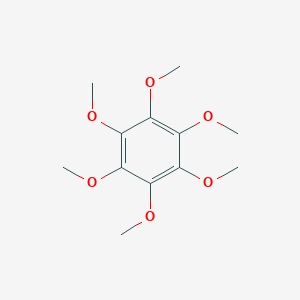
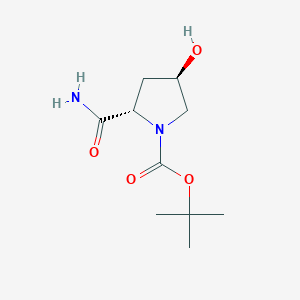


![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
